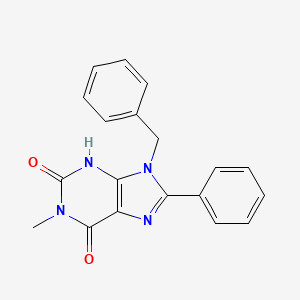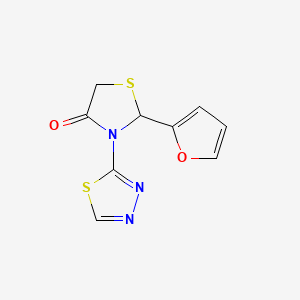![molecular formula C13H10N4O4 B13997910 [Bis(4-nitrophenyl)methylidene]hydrazine CAS No. 81652-52-0](/img/structure/B13997910.png)
[Bis(4-nitrophenyl)methylidene]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Bis(4-nitrophenyl)methylidene]hydrazine is an organic compound with the molecular formula C₁₃H₁₀N₄O₄ It is characterized by the presence of two nitrophenyl groups attached to a hydrazine moiety through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(4-nitrophenyl)methylidene]hydrazine typically involves the condensation reaction between 4-nitrobenzaldehyde and hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2C7H5NO3+N2H4⋅H2O→C13H10N4O4+2H2O
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
[Bis(4-nitrophenyl)methylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products
Oxidation: Conversion to dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Applications De Recherche Scientifique
[Bis(4-nitrophenyl)methylidene]hydrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of [Bis(4-nitrophenyl)methylidene]hydrazine involves its interaction with molecular targets through its nitrophenyl and hydrazine functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
[Bis(4-nitrophenyl)furan-2-yl]methylenehydrazine: Similar structure but with a furan ring.
[Bis(4-nitrophenyl)thiazol-2-yl]methylenehydrazine: Contains a thiazole ring instead of a methylene bridge.
Uniqueness
[Bis(4-nitrophenyl)methylidene]hydrazine is unique due to its specific combination of nitrophenyl groups and hydrazine moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and materials science.
Propriétés
Numéro CAS |
81652-52-0 |
|---|---|
Formule moléculaire |
C13H10N4O4 |
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
bis(4-nitrophenyl)methylidenehydrazine |
InChI |
InChI=1S/C13H10N4O4/c14-15-13(9-1-5-11(6-2-9)16(18)19)10-3-7-12(8-4-10)17(20)21/h1-8H,14H2 |
Clé InChI |
ZQZIBLSNZSJIDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=NN)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


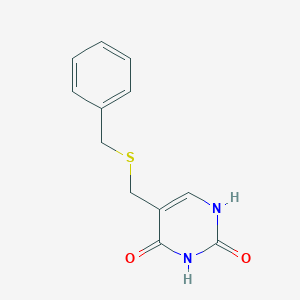
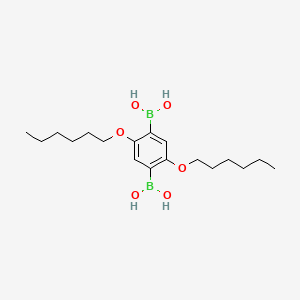
![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)
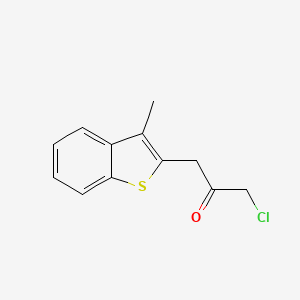




![5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13997871.png)

![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
